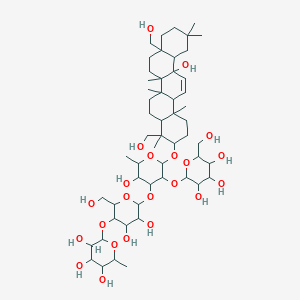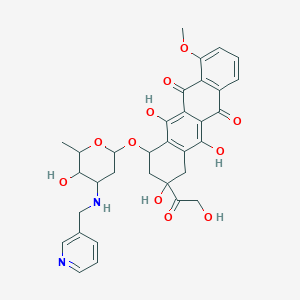
N-(3-Pyridylmethyl)adriamycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Pyridylmethyl)adriamycin (PYMA) is a synthetic anthracycline derivative that has gained significant attention in the field of cancer research due to its promising anti-tumor activity. Despite its structural similarity to the widely used anti-cancer drug doxorubicin, PYMA exhibits distinct pharmacological properties that make it a potential candidate for further development as an anti-cancer agent.
Mecanismo De Acción
N-(3-Pyridylmethyl)adriamycin exerts its anti-tumor activity through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and generation of reactive oxygen species (ROS). These mechanisms lead to DNA damage and ultimately cell death in cancer cells.
Efectos Bioquímicos Y Fisiológicos
N-(3-Pyridylmethyl)adriamycin has been shown to induce apoptosis and cell cycle arrest in cancer cells, while exhibiting minimal toxicity in normal cells. In addition to its anti-tumor activity, N-(3-Pyridylmethyl)adriamycin has been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its overall anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-Pyridylmethyl)adriamycin has several advantages over other anti-cancer drugs, including its potency and broad-spectrum activity against various cancer cell types. However, its use in clinical settings is limited by its potential cardiotoxicity and the development of drug resistance in some cancer cells.
Direcciones Futuras
Further research is needed to explore the potential of N-(3-Pyridylmethyl)adriamycin as a novel anti-cancer agent. Possible future directions include the development of N-(3-Pyridylmethyl)adriamycin-based combination therapies, the investigation of its potential for use in immunotherapy, and the exploration of its activity against other diseases, such as viral infections.
Conclusion
In conclusion, N-(3-Pyridylmethyl)adriamycin is a promising anti-cancer agent that exhibits potent anti-tumor activity through multiple mechanisms. While its use in clinical settings is currently limited, further research may lead to the development of N-(3-Pyridylmethyl)adriamycin-based therapies that could have a significant impact on cancer treatment.
Métodos De Síntesis
N-(3-Pyridylmethyl)adriamycin is synthesized through a multi-step process that involves the reaction of adriamycin with pyridine-3-carbaldehyde. The resulting product is then purified through a series of chromatography steps to obtain pure N-(3-Pyridylmethyl)adriamycin.
Aplicaciones Científicas De Investigación
N-(3-Pyridylmethyl)adriamycin has been extensively studied for its anti-tumor activity in various cancer cell lines and animal models. In vitro studies have shown that N-(3-Pyridylmethyl)adriamycin exhibits potent cytotoxicity against a wide range of cancer cells, including breast, lung, prostate, and colon cancer cells. Additionally, N-(3-Pyridylmethyl)adriamycin has been shown to be effective against cancer stem cells, which are known to be resistant to conventional chemotherapy.
Propiedades
Número CAS |
145843-38-5 |
|---|---|
Nombre del producto |
N-(3-Pyridylmethyl)adriamycin |
Fórmula molecular |
C33H34N2O11 |
Peso molecular |
634.6 g/mol |
Nombre IUPAC |
6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[5-hydroxy-6-methyl-4-(pyridin-3-ylmethylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C33H34N2O11/c1-15-28(38)19(35-13-16-5-4-8-34-12-16)9-23(45-15)46-21-11-33(43,22(37)14-36)10-18-25(21)32(42)27-26(30(18)40)29(39)17-6-3-7-20(44-2)24(17)31(27)41/h3-8,12,15,19,21,23,28,35-36,38,40,42-43H,9-11,13-14H2,1-2H3 |
Clave InChI |
GGTVPUWEBRGMCO-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CN=CC=C6)O |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CN=CC=C6)O |
Otros números CAS |
145843-38-5 |
Sinónimos |
N-(3-pyridylmethyl)adriamycin YM 1 YM-1 YM1 doxorubicin analog |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



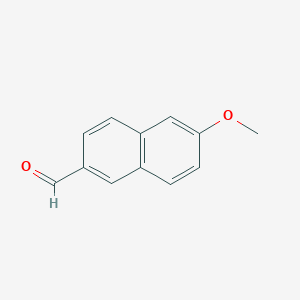
![1-[4-(Benzyloxy)phenyl]piperazine](/img/structure/B117161.png)
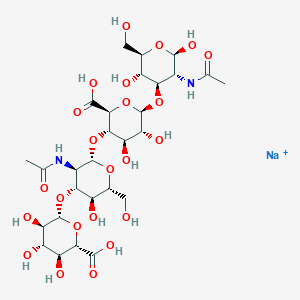
![2-[(1R)-1-Hydroxyethyl]benzoic acid](/img/structure/B117165.png)
![(2R,5S)-1-Benzoyl-2-tert-butyl-5-(fluoromethyl)-3-methyl-5-[(1-tritylimidazol-4-yl)methyl]imidazolidin-4-one](/img/structure/B117166.png)
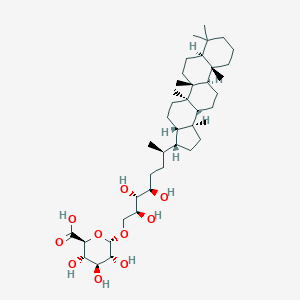
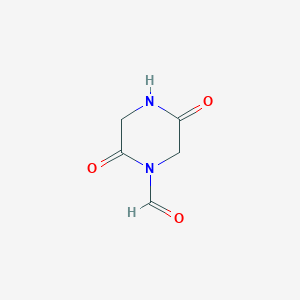
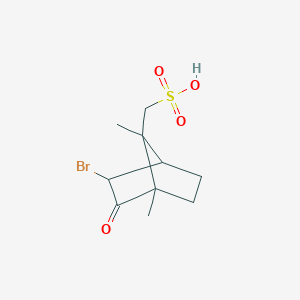
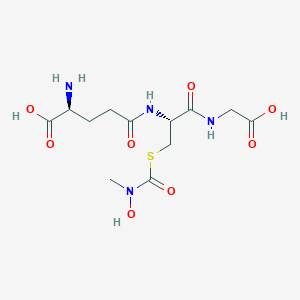
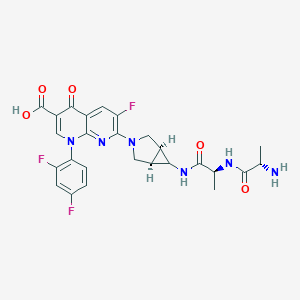
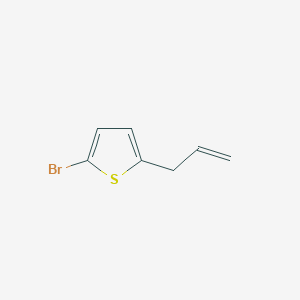
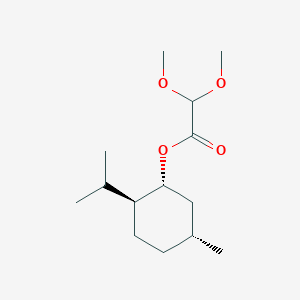
![1-[N-Fluorenylmethoxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B117191.png)
